molecular formula C21H19ClN2O B5880385 1-(4-Chlorophenyl)-3-(2,2-diphenylethyl)urea

1-(4-Chlorophenyl)-3-(2,2-diphenylethyl)urea

Cat. No.: B5880385
M. Wt: 350.8 g/mol
InChI Key: GCUMFPPBESXLAF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2,2-diphenylethyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chlorophenyl group and a diphenylethyl group, which may impart unique chemical and physical properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,2-diphenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O/c22-18-11-13-19(14-12-18)24-21(25)23-15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUMFPPBESXLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(2,2-diphenylethyl)urea typically involves the reaction of 4-chloroaniline with 2,2-diphenylethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(2,2-diphenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2,2-diphenylethyl)urea depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors, leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-phenylurea: Lacks the diphenylethyl group, which may result in different chemical and biological properties.

    1-(4-Methylphenyl)-3-(2,2-diphenylethyl)urea: The methyl group may impart different reactivity and biological activity compared to the chloro group.

Uniqueness

1-(4-Chlorophenyl)-3-(2,2-diphenylethyl)urea is unique due to the presence of both the chlorophenyl and diphenylethyl groups, which may confer distinct chemical reactivity and potential biological activity.

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